Product packaging for DL-Cystathionine dihydrochloride(Cat. No.:)

DL-Cystathionine dihydrochloride

Cat. No.: B10861756
M. Wt: 295.18 g/mol
InChI Key: BDKXLTOHYQEAIO-RSLHMRQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cystathionine (dihydrochloride) is a non-protein thioether and a key intermediate in the transsulfuration pathway, which is essential for the metabolism of sulfur-containing amino acids . It plays a critical role in the conversion of homocysteine to cysteine, thereby helping to regulate cellular homocysteine levels . A significant area of research for this compound is its role in cardiovascular protection. Studies indicate that L-Cystathionine provides a protective effect against homocysteine-induced, mitochondria-dependent apoptosis in human vascular endothelial cells (HUVECs) . This makes it a valuable compound for investigating the health and function of the vascular system. For practical laboratory application, this product has a molecular formula of C7H16Cl2N2O4S and a molecular weight of 295.18 g/mol . It typically appears as a white to off-white solid powder and is highly soluble in water, with a solubility of approximately 125 mg/mL (~423.47 mM) . To ensure stability, it is recommended to store the powder at -20°C, protected from light and moisture . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16Cl2N2O4S B10861756 DL-Cystathionine dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16Cl2N2O4S

Molecular Weight

295.18 g/mol

IUPAC Name

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid;dihydrochloride

InChI

InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5-;;/m0../s1

InChI Key

BDKXLTOHYQEAIO-RSLHMRQOSA-N

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl

Origin of Product

United States

Chemical and Physical Properties of L Cystathionine Dihydrochloride

L-Cystathionine dihydrochloride (B599025) is the hydrochloride salt form of L-Cystathionine, often used in research and analytical applications due to its stability and solubility. invivochem.commedchemexpress.com It is a non-proteinogenic thioether amino acid, meaning it contains a sulfur atom linking two carbon chains. invivochem.comresearchgate.net

Table 2: Physicochemical Properties of L-Cystathionine and its Dihydrochloride Salt
PropertyL-CystathionineL-Cystathionine Dihydrochloride
Molecular Formula C7H14N2O4S targetmol.comwikipedia.orgC7H16Cl2N2O4S invivochem.com
Molecular Weight 222.26 g/mol targetmol.comwikipedia.orgnih.gov295.18 g/mol invivochem.com
Appearance White to off-white solid powder invivochem.comCrystalline solid bertin-bioreagent.com
Solubility Soluble in water. invivochem.comSoluble in water. invivochem.com
CAS Number 56-88-2 targetmol.com61125-50-6 medchemexpress.com

Catabolism and Metabolic Fate of L Cystathionine

Enzymatic Hydrolysis by Cystathionine (B15957) Gamma-Lyase (CTH/CSE)

Cystathionine Gamma-Lyase (CTH or CSE) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the catabolism of L-Cystathionine. wikipedia.orguniprot.org It is a key enzyme in the transsulfuration pathway, which ultimately leads to the production of L-cysteine from L-methionine. uniprot.orgwikigenes.orgprospecbio.com

The primary catalytic function of CTH involves the α,γ-elimination of L-Cystathionine. This reaction cleaves the thioether bond, yielding three products: L-cysteine, α-ketobutyrate, and ammonia (B1221849). nih.govwikipedia.org This is the final and committing step in the synthesis of cysteine through the transsulfuration pathway. uniprot.orguniprot.orguniprot.org The L-cysteine produced can then be utilized for the synthesis of glutathione (B108866), a crucial antioxidant. uniprot.orguniprot.orguniprot.org

Reaction Summary: α,γ-Elimination by CTH/CSE

Substrate Enzyme Products

In addition to its primary α,γ-elimination activity, CTH/CSE can also catalyze β-elimination reactions, although these are considered side reactions. wikipedia.org This alternative cleavage of L-Cystathionine results in the formation of L-homocysteine, pyruvate (B1213749), and ammonia. wikipedia.org The promiscuity of the enzyme allows it to act on other substrates as well, such as L-homoserine and L-cystine. wikipedia.orguniprot.org

Reaction Summary: β-Elimination by CTH/CSE

Substrate Enzyme Products

Role of Cystathionine Beta-Lyase (CBL) in L-Cystathionine Cleavage

Cystathionine Beta-Lyase (CBL), another PLP-dependent enzyme, also participates in the breakdown of L-Cystathionine. wikipedia.orgproteopedia.org This enzyme is found in bacteria, yeast, and plants and is essential for the biosynthesis of methionine in these organisms. wikipedia.orgnih.gov

CBL catalyzes the α,β-elimination of L-Cystathionine, which breaks the C-S bond at the β-carbon. wikipedia.orgasm.org This reaction produces L-homocysteine, pyruvate, and ammonia. wikipedia.orgmedchemexpress.com The L-homocysteine generated is a direct precursor for methionine synthesis, highlighting the importance of CBL in the metabolic pathways of organisms that possess this enzyme. wikipedia.orgnih.gov

Reaction Summary: Cleavage by CBL

Substrate Enzyme Products

Interconversion Dynamics in Sulfur Metabolism

The enzymatic reactions involving L-Cystathionine are part of a complex and dynamic network of sulfur metabolism. The interplay between different enzymes and their ability to catalyze multiple reactions contributes to the metabolic flexibility of the cell.

Table of Compounds

Key Enzymatic Reactions and Substrates

The principal pathway for L-Cystathionine synthesis in mammals involves the condensation of two amino acids, L-Serine and L-Homocysteine, a reaction catalyzed by the enzyme Cystathionine (B15957) Beta-Synthase (CBS). nih.govnih.govahajournals.org

Cystathionine Beta-Synthase (CBS) Catalysis of L-Serine and L-Homocysteine Condensation

Cystathionine Beta-Synthase (CBS) is the inaugural enzyme in the transsulfuration pathway. nih.gov It facilitates a β-replacement reaction where the hydroxyl group of L-Serine is replaced by the sulfhydryl group of L-Homocysteine to yield L-Cystathionine and water. nih.govpnas.org This enzymatic process is crucial for the irreversible diversion of homocysteine from the methionine cycle into the pathway for cysteine synthesis. nih.gov CBS is a complex, modular protein, and its catalytic activity is tightly regulated. nih.govwikipedia.org

The reaction mechanism involves the binding of the substrates to the active site of CBS. pnas.org The enzyme then catalyzes the formation of a Schiff base intermediate, which is a common feature of many amino acid-metabolizing enzymes. nih.govacs.org This intermediate undergoes a series of electronic rearrangements, ultimately leading to the release of the products, L-Cystathionine and water.

Role of Pyridoxal (B1214274) 5'-Phosphate (PLP) as a Cofactor in CBS Activity

The catalytic function of Cystathionine Beta-Synthase is critically dependent on the presence of the cofactor Pyridoxal 5'-Phosphate (PLP), a derivative of vitamin B6. nih.govnih.govacs.org PLP is bound to a conserved lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine or Schiff base. nih.govacs.org

During the catalytic cycle, the amino group of the incoming L-Serine substrate displaces the lysine residue to form an external aldimine with PLP. pnas.org The PLP cofactor acts as an electron sink, stabilizing the carbanionic intermediates that are formed during the reaction. ebi.ac.uk This stabilization is essential for facilitating the β-elimination of the hydroxyl group from serine and the subsequent nucleophilic attack by the sulfur atom of homocysteine. The affinity of CBS for PLP can be a crucial factor in its activity, and some genetic mutations that cause homocystinuria are associated with a reduced affinity for this vital cofactor. nih.gov

Alternative Biosynthetic Routes in Microorganisms

While the CBS-catalyzed reaction is the primary route in mammals, some microorganisms utilize an alternative pathway for L-Cystathionine synthesis, employing a different enzyme and substrates.

Cystathionine Gamma-Synthase Activity from L-Cysteine and O-Acetyl/O-Succinyl-L-Homoserine

In many bacteria and yeast, L-Cystathionine is synthesized by the enzyme Cystathionine Gamma-Synthase (CGS). ebi.ac.ukwikipedia.org This enzyme catalyzes a γ-replacement reaction. ebi.ac.uknih.gov The substrates for this reaction are L-Cysteine and an activated form of L-Homoserine, which can be either O-Acetyl-L-Homoserine or O-Succinyl-L-Homoserine. wikipedia.orgnih.gov

CGS, like CBS, is a PLP-dependent enzyme. wikipedia.orggenome.jp The reaction mechanism involves the formation of a Schiff base between PLP and the incoming amino acid substrate. ebi.ac.uk The enzyme facilitates the elimination of the acetyl or succinyl group from the homoserine derivative, creating a reactive intermediate that is then attacked by the sulfhydryl group of L-Cysteine to form L-Cystathionine. ebi.ac.uknih.gov This pathway represents a key step in methionine biosynthesis in these organisms. wikipedia.org

EnzymeOrganism TypeSubstratesProductCofactor
Cystathionine Beta-Synthase (CBS) MammalsL-Serine, L-HomocysteineL-Cystathionine, WaterPyridoxal 5'-Phosphate (PLP)
Cystathionine Gamma-Synthase (CGS) MicroorganismsL-Cysteine, O-Acetyl-L-Homoserine or O-Succinyl-L-HomoserineL-CystathioninePyridoxal 5'-Phosphate (PLP)

Analytical Methodologies for L Cystathionine Research

Quantification in Biological Samples

Determining the concentration of L-Cystathionine in biological matrices such as blood, urine, and tissue extracts is essential for both clinical diagnostics and fundamental research. ontosight.ai

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids like L-Cystathionine. To enhance detection by UV or fluorescence detectors, a derivatization step is often employed. This involves chemically modifying the analyte to attach a chromophore or fluorophore.

For the analysis of sulfur-containing amino acids, including cystathionine (B15957), derivatization with reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is utilized. A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous separation and quantification of the dinitrophenyl derivative of cystathionine. nih.gov This method is also capable of measuring other related compounds such as cysteine, cystine, glutathione (B108866) (GSH), and oxidized glutathione (GSSG), providing a broader picture of the transsulfuration pathway and the redox state of the biological sample. nih.gov

Another common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. This precolumn derivatization allows for sensitive detection of L-Cystathionine. nih.gov

Detailed research findings: A study applying an RP-HPLC method to human brain tissue demonstrated the presence of cystathionine in all investigated regions, with significant variations in concentration between different areas. The highest levels were found in the thalamus and the lowest in the cerebellum, which correlated inversely with the activity of the enzyme γ-cystathionase in those regions. This suggests a regulatory mechanism where high concentrations of cysteine and/or GSH may inhibit the activity of γ-cystathionase. nih.gov

Mass spectrometry-based methods, particularly when coupled with chromatographic separation, offer high sensitivity and specificity for the quantification of L-Cystathionine. tandfonline.comtandfonline.com

Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) is a powerful technique for analyzing L-Cystathionine in complex biological samples. tandfonline.comnih.gov It combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. This method can be used to measure L-Cystathionine in various sample types, including dried blood spots, which simplifies sample collection and transport. nih.gov An electrospray LC-MS/MS method, for instance, has been developed to measure the activity of cystathionine β-synthase (CBS) in cell extracts, achieving a detection limit of 50 pmol of cystathionine per hour per milligram of protein. nih.gov

Gas Chromatography–Mass Spectrometry (GC–MS) is another established method for L-Cystathionine analysis. tandfonline.comtandfonline.com While conventional methods often fail to detect L-Cystathionine in normal human serum or plasma, GC-MS has successfully quantified a mean concentration of 140 nM, with a range of 65 to 301 nM. hmdb.ca

Detailed research findings: An LC-MS/MS method was developed for the simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots. nih.gov This method demonstrated adequate analytical performance and, despite a negative bias compared to plasma levels due to lower concentrations in erythrocytes, it was able to clearly distinguish patients with disorders of transsulfuration and remethylation defects. nih.gov Another LC-MS/MS study successfully measured CBS activity in fibroblasts and rat liver lysates, showing the method's utility in diagnosing CBS deficiency and evaluating the effects of dietary interventions. nih.gov

Table 1: Comparison of Mass Spectrometry-Based Methods for L-Cystathionine Analysis

Feature Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Gas Chromatography–Mass Spectrometry (GC–MS)
Principle Separates compounds in a liquid mobile phase followed by mass analysis of fragmented ions. Separates volatile compounds in a gaseous mobile phase followed by mass analysis.
Sample Type Dried blood spots, plasma, cell extracts. nih.govnih.gov Serum, plasma. hmdb.ca
Derivatization Often not required. nih.gov Typically required to increase volatility.
Sensitivity High, with detection limits in the picomolar range. nih.gov High, capable of detecting nanomolar concentrations. hmdb.ca
Key Advantage High specificity and ability to analyze a wide range of compounds simultaneously. nih.gov Well-established technique with robust libraries for compound identification.
Reference nih.govnih.gov hmdb.ca

Ion-exchange chromatography is a classic and reliable method for the separation of amino acids based on their charge properties. In this technique, L-Cystathionine is separated from other amino acids on an ion-exchange resin. Following separation, a post-column derivatization step is performed to enable detection. For instance, an Escherichia coli mutant deficient in cystathionine beta-lyase was found to accumulate L-Cystathionine, which was subsequently isolated and purified using ion-exchange chromatography. nih.gov

Enzymatic Cycling Assays for Detection

Enzymatic cycling assays provide a highly sensitive method for the detection of L-Cystathionine by amplifying the signal through a series of coupled enzyme reactions. wipo.intgoogle.com This approach leverages the specific catalytic activities of enzymes involved in the transsulfuration pathway.

The assay takes advantage of the reversible reaction catalyzed by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL, also known as cystathionase). In the presence of L-serine and CBS, homocysteine is converted to L-Cystathionine. Subsequently, CGL converts L-Cystathionine back to homocysteine, producing pyruvate (B1213749) and ammonia (B1221849) in the process. google.comgoogle.com By cycling between homocysteine and L-Cystathionine, a large amount of a measurable product, such as pyruvate or ammonia, is generated from a small initial amount of L-Cystathionine or homocysteine. This amplification allows for the sensitive quantification of the initial analyte concentration. google.com These assays can be performed in various biological fluids, including blood and urine. wipo.int

Synthesis of L-Cystathionine (dihydrochloride) as a Reference Standard

The availability of a high-purity reference standard is a prerequisite for the accurate quantification of L-Cystathionine in any analytical method. tandfonline.comnih.govtandfonline.com L-Cystathionine dihydrochloride (B599025) is a stable salt form often used for this purpose. medchemexpress.commedchemexpress.com

A common and effective strategy for synthesizing high-purity L-Cystathionine involves thioalkylation. tandfonline.comnih.govfigshare.com This chemical method creates the thioether bond characteristic of L-Cystathionine. A practical approach involves the thioalkylation of a protected L-cysteine derivative with a protected L-homocysteine precursor.

For example, a method has been described that uses the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester. tandfonline.comnih.govfigshare.com This reaction yields a protected form of L-Cystathionine, which can then be purified. A final, single-step deprotection under mild conditions removes the protecting groups to yield L-Cystathionine of high purity (e.g., 99.4%). tandfonline.comnih.govfigshare.com This synthesized L-Cystathionine can then serve as a reliable standard for amino acid analysis. tandfonline.comnih.gov

Detailed research findings: A study detailing this thioalkylation method successfully produced L-Cystathionine with a purity of over 99 area% as determined by amino acid analysis. The synthesized compound was deemed suitable for use as a certified reference material, addressing a previous lack of such high-quality standards for clinical diagnostic and research applications. tandfonline.comnih.gov

Computational and Modeling Approaches in L Cystathionine Research

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions (e.g., CSE-Cystathionine Binding)

Molecular dynamics (MD) simulations offer a powerful method to investigate the dynamic behavior of biological macromolecules at an atomic level. In the context of L-Cystathionine research, MD simulations have been instrumental in elucidating the binding mechanisms between L-Cystathionine and enzymes like cystathionine (B15957) γ-lyase (CSE).

MD simulations of L-Cystathionine binding to the active site of human CSE have revealed the intricate network of interactions that precede the formation of the gem-diamine intermediate. nih.gov These simulations show that upon binding, L-Cystathionine induces structural changes in the active site, modifying the hydrogen-bonding network observed in static docking poses. nih.gov A key finding from these simulations is the formation of a hydrogen bond between the amino group of L-Cystathionine and the O3' atom of the pyridoxal-5'-phosphate (PLP) cofactor, which is crucial for positioning the substrate correctly for catalysis. nih.gov

Furthermore, MD simulations have been employed to analyze the effects of mutations on enzyme stability and activity. For instance, in engineered human cystathionine-γ-lyase (hCGL), MD simulations helped to understand the impact of specific mutations on hydrophobic interactions, hydrogen bonds, and the stability of the near-attack conformation, which are critical for the enzyme's catalytic efficiency. nih.gov

Table 1: Key Findings from MD Simulations of CSE-Cystathionine Interactions

Enzyme StudiedComputational MethodKey FindingsReference
Human Cystathionine γ-Lyase (CSE)Molecular Dynamics (MD) SimulationsRevealed the active site configuration prior to gem-diamine intermediate formation and the importance of H-bond formation with the PLP cofactor. nih.gov nih.gov
Engineered Human Cystathionine γ-Lyase (hCGL)Molecular Dynamics (MD) Simulations, Rosetta, ABACUSAnalyzed the impact of mutations on hydrophobic interactions, hydrogen bonds, and conformational stability, guiding the design of variants with enhanced activity. nih.gov nih.gov

Homology Modeling of L-Cystathionine-Related Enzymes

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein. This approach has been valuable in studying L-Cystathionine-related enzymes for which experimental structures are not yet available.

For example, the cystathionine beta-lyase (CBL) from Arabidopsis thaliana shares 22% sequence homology with its counterpart in Escherichia coli and even higher homology (28-36%) with cystathionine γ-synthase from plants and bacteria, and cystathionine γ-lyase from Saccharomyces cerevisiae. wikipedia.org This homology suggests a common evolutionary ancestor and allows for the construction of reliable 3D models of these enzymes. wikipedia.org Such models are crucial for understanding their structure-function relationships and for designing targeted experiments.

Similarly, homology models of human cystathionine β-synthase (CBS) have been instrumental in understanding its complex regulation. pnas.orgnih.gov The structure of human CBS is a homotetramer, with each subunit containing a catalytic core and regulatory domains. proteopedia.orgwikipedia.org Homology models, in conjunction with crystal structures of related enzymes, have helped to elucidate the allosteric activation of human CBS by S-adenosylmethionine (AdoMet) and to model the effects of pathogenic mutations that cause homocystinuria. pnas.org The identification of key residues involved in catalysis and regulation through these models provides a framework for designing compounds that can modulate CBS activity. pnas.orgmdpi.com

Table 2: Examples of Homology Modeling in L-Cystathionine Enzyme Research

EnzymeOrganismBasis for Homology ModelSignificance of the ModelReference
Cystathionine beta-lyase (CBL)Arabidopsis thalianaE. coli CBL, plant and bacterial CGS, yeast CGLUnderstanding evolutionary relationships and structure-function of enzymes in the Cys/Met biosynthetic pathway. wikipedia.org wikipedia.org
Human Cystathionine β-synthase (hCBS)Homo sapiensCBS from other organisms (e.g., insects, yeast)Elucidating the mechanism of allosteric activation by AdoMet and modeling pathogenic mutations. pnas.org pnas.org
Cystathionine γ-lyase (CGL)YeastOther members of the Cys-Met-metabolism PLP-dependent familyComparing active site structures to understand enzymatic specificity. nih.gov nih.gov

Rational Design of Enzyme Inhibitors Based on Computational Models

Computational models, including those derived from MD simulations and homology modeling, provide a structural basis for the rational design of specific enzyme inhibitors. This approach aims to develop potent and selective inhibitors by targeting key features of the enzyme's active site or allosteric sites.

The rational design of inhibitors for cystathionine γ-lyase (CSE) is an active area of research. While high-throughput screening has been used to identify novel inhibitors, the structural information obtained from these studies is invaluable for subsequent rational design efforts. nih.govelsevierpure.com For instance, the crystal structure of rat CSE in complex with an inhibitor revealed that the inhibitor forms a Schiff base with the PLP cofactor in the active site. elsevierpure.com This detailed structural information provides a blueprint for designing new inhibitors with improved potency and selectivity.

Furthermore, computational approaches have been used to guide the design of cysteine-less variants of human cystathionine-γ-lyase with enhanced antitumor activity. nih.gov Virtual screening using tools like Rosetta and ABACUS allowed for the identification of beneficial mutations that improve enzyme stability and activity. nih.gov

The development of a new reversible inhibitor of CSE, S-3-carboxypropyl-l-cysteine (CPC), which is a structural analog of cystathionine, highlights the potential of using substrate analogs as scaffolds for inhibitor design. nih.gov The crystal structure of human CSE in complex with the CPC-derived aminoacrylate intermediate provides a structural framework for the future rational design of more potent H₂S biogenesis inhibitors. nih.gov

Table 3: Computationally-Guided Inhibitor Design for L-Cystathionine Enzymes

Target EnzymeDesign StrategyComputational Tools/MethodsOutcomeReference
Human Cystathionine γ-Lyase (hCGL)Computation-guided rational design of cysteine-less variantsRosetta, ABACUS, Molecular DynamicsIdentification of mutants with enhanced activity and thermal resistance. nih.gov nih.gov
Cystathionine γ-lyase (CSE)Structure-based design based on inhibitor binding modeX-ray crystallography of inhibitor-enzyme complexRevealed Schiff base formation with PLP, providing a basis for designing new inhibitors. elsevierpure.com elsevierpure.com
Cystathionine γ-lyase (CSE)Use of substrate analog as a scaffoldX-ray crystallography of inhibitor-enzyme complexThe structure of the CSE-CPC complex provides a framework for developing more potent inhibitors. nih.gov nih.gov

In Vivo Research Models for L Cystathionine Metabolism and Function

Analysis of Circulating L-Cystathionine Levels in Animal Studies

The analysis of circulating L-cystathionine provides a direct window into the activity of the transsulfuration pathway. In animal models of CBS deficiency, L-cystathionine levels present a complex picture that differs from observations in human patients.

In human CBS-deficient patients, plasma L-cystathionine is typically low, at about 25% of control levels, because its synthesis is blocked. nih.gov However, in several mouse models of CBS deficiency, plasma L-cystathionine levels are paradoxically elevated compared to wild-type control mice. nih.gov For instance, in HO mice, the elevation is as high as 400% of that in wild-type mice. nih.gov It has been hypothesized that this increase may be due to the inhibition of the subsequent enzyme, CSE, by the extremely high levels of homocysteine. nih.gov This hypothesis is supported by the finding that lowering total homocysteine in HO mice with betaine (B1666868) treatment resulted in a significant decrease in L-cystathionine levels. nih.gov

Enzyme replacement therapy has also been shown to dramatically alter circulating L-cystathionine. In a study using HO mice, repeated injections of a PEGylated human CBS enzyme (PEGhtCBS) led to a marked increase in plasma L-cystathionine levels, which inversely mirrored the reduction in toxic homocysteine levels. nih.gov This demonstrates a direct link between restored CBS activity and the normalization of transsulfuration pathway metabolites. nih.gov

Table 1: Circulating L-Cystathionine Levels in Various CBS-Deficient Mouse Models

Model Genetic Background Plasma/Serum L-Cystathionine Level Reference
Human Control N/A ~430 nM nih.gov
Human CBS Patient CBS Deficient ~110 nM (Median) nih.gov
Mouse Control C57BL6 ~2400 nM nih.gov
Tg-hCBS Cbs-/- C57BL6 Elevated vs. Control (~4036 nM) nih.gov
Tg-I278T Cbs-/- C57BL6 ~310 nM nih.gov
HO Cbs-/- C57BL6/129 Highly Elevated vs. Control (~8100 nM) nih.gov

| HO Cbs-/- + PEGhtCBS | C57BL6/129 | Markedly increased vs. pre-treatment | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of L-Cystathionine and Downstream Products in Specific Tissues (e.g., brain, liver, kidney, vasculature)

The consequences of disrupted L-cystathionine metabolism are not uniform across all tissues, owing to the differential expression and importance of the transsulfuration pathway enzymes throughout the body.

Liver: The liver is a primary site of transsulfuration. In CBS-deficient mouse models, the liver exhibits significant pathology, including steatosis (fatty liver) and endoplasmic reticulum (ER) stress. pnas.orgnih.govnih.gov Metabolic profiling of the liver in these mice shows elevated levels of homocysteine and S-adenosylhomocysteine (SAH), and a reduced S-adenosylmethionine (SAM)/SAH ratio, which can impair methylation reactions. nih.gov The lack of cytoprotective products downstream of L-cystathionine, such as cysteine and hydrogen sulfide (B99878) (H₂S), is also thought to contribute to liver dysfunction. nih.gov Conversely, CSE-deficient mice, despite having impaired H₂S production, were found to be protected against inflammatory acute liver failure, suggesting a complex role for this pathway in hepatic health. nih.gov

Brain: CBS is expressed in various brain regions, with the highest concentrations in the hippocampus and cerebellum, where it is found primarily in astrocytes. nih.gov In the brain, the transsulfuration pathway contributes to redox balance. nih.gov Studies in Cbs+/- mice, a model for moderate hyperhomocysteinemia, found that while CBS expression was decreased in the retina, the levels of downstream products like glutathione (B108866) and taurine (B1682933) were maintained, potentially through compensatory mechanisms. arvojournals.org Interestingly, H₂S levels were markedly increased in the retinas of these mice, which may represent a neuroprotective response. arvojournals.org

Kidney: The kidney also has significant CBS expression. nih.gov In Tg-I278T Cbs-/- mice, ER stress was observed in the kidney, similar to the liver. nih.gov In CSE-deficient mice subjected to burn injury, there was a significant attenuation of the rise in blood urea (B33335) nitrogen and creatinine, indicating protection against kidney dysfunction. nih.gov

Vasculature: While hyperhomocysteinemia is a known risk factor for vascular disease in humans, this phenotype has been difficult to replicate in mouse models. nih.gov Even in the most extreme model, the Tg-I278T Cbs-/- mouse, histopathologic examination of the aorta did not reveal evidence of atherosclerosis. nih.gov This suggests species-specific differences in vascular response to high homocysteine levels. The vasorelaxant properties of H₂S, a downstream product of the pathway, are well-documented, and disruption of its production in CSE-deficient mice leads to hypertension. nih.gov

Studying the Effects of L-Cystathionine Supplementation or Enzyme Modulation in Animal Models

To distinguish the effects of L-cystathionine deficiency from homocysteine toxicity, researchers have performed supplementation and enzyme modulation studies in animal models.

L-Cystathionine Supplementation: In an effort to rescue the neonatal lethality observed in Cbs-/- mice, one study involved direct injections of L-cystathionine into the pups. nih.gov The rationale was that the lethality could be due to the lack of L-cystathionine or its downstream products like cysteine. Although the treatment successfully raised circulating L-cystathionine levels, it did not enhance survival. nih.gov This finding strongly suggests that the primary cause of neonatal lethality in these animals is the severe toxicity of accumulated homocysteine rather than the absence of L-cystathionine. nih.gov

Enzyme Modulation: Modulating the activity or level of CBS has proven to be an effective strategy for altering metabolite levels in vivo.

Inducible Overexpression: A transgenic mouse model was created with the human CBS gene under the control of a zinc-inducible promoter (Tg-CBS). ahajournals.orgahajournals.org When these mice were given zinc in their drinking water, CBS activity in the liver and kidney increased two- to four-fold. ahajournals.org This overexpression led to a significant 45% decrease in serum homocysteine levels. ahajournals.org The model demonstrates that elevating CBS activity is a viable method to lower plasma homocysteine. ahajournals.org

Enzyme Replacement Therapy (ERT): A more direct approach involves injecting a modified version of the CBS enzyme. In a study using the HO mouse model of homocystinuria, administration of PEGylated human CBS (PEGhtCBS) significantly impacted plasma metabolites. nih.gov The therapy effectively lowered toxic homocysteine levels while simultaneously increasing plasma L-cystathionine concentrations and restoring cysteine levels to normal. nih.gov This work provides a strong preclinical basis for ERT as a potential treatment for CBS deficiency.


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  • Ventilation : Work in fume hoods or well-ventilated areas to prevent inhalation.
  • Storage : Keep in sealed containers at 2–8°C, away from strong acids/oxidizers (e.g., HNO₃, H₂O₂) .

How can researchers address stability issues of L-Cystathionine (dihydrochloride) in long-term experiments?

Q. Advanced

  • Storage Optimization : Store lyophilized powder under inert gas (argon) at -20°C to minimize hydrolysis. Reconstitute in PBS (pH 7.2) immediately before use .
  • Degradation Monitoring : Use stability-indicating assays (e.g., reverse-phase HPLC with UV detection at 214 nm) to track degradation products over time.
  • Batch Validation : Cross-check purity (>99%) via supplier Certificates of Analysis (COA) and repeat key experiments with fresh batches .

What methodological challenges arise in quantifying L-Cystathionine (dihydrochloride) in complex biological matrices?

Q. Advanced

  • Matrix Interference : Co-eluting metabolites (e.g., homocysteine) can skew results. Mitigate via:
    • Solid-phase extraction (SPE) using cation-exchange cartridges.
    • Derivatization with fluorogenic agents (e.g., monobromobimane) for enhanced LC-MS/MS sensitivity .
  • Validation : Follow FDA guidelines for linearity (1–100 µM), recovery (>90%), and precision (CV <15%) .

How can dosage-dependent effects of L-Cystathionine (dihydrochloride) on cellular redox balance be systematically studied?

Q. Advanced

  • Threshold Determination : Conduct dose-response assays (0.1–10 mM) in cell models (e.g., HepG2), measuring glutathione (GSH) levels via Ellman’s assay or fluorescent probes (e.g., CellROX).
  • Toxicity Screening : Use MTT/WST-1 assays to identify cytotoxic thresholds. High doses (>5 mM) may induce oxidative stress via H₂S overproduction .

What strategies resolve contradictions in data on L-Cystathionine (dihydrochloride)’s role in apoptosis?

Q. Advanced

  • Source Verification : Confirm compound purity (e.g., via NMR or elemental analysis) and exclude batch-to-batch variability .
  • Context-Specific Factors : Account for cell type (e.g., cancer vs. primary cells), media composition, and exposure duration.
  • Mechanistic Studies : Use siRNA knockdown of CBS/CSE to isolate L-Cystathionine-specific effects .

Which analytical techniques are optimal for verifying L-Cystathionine (dihydrochloride) purity?

Q. Basic

  • Chromatography : HPLC with C18 columns (retention time ~8.2 min) or UPLC-MS (m/z 223.1 for protonated ion).
  • Spectroscopy : FT-IR to confirm amine (-NH₂) and thioether (-S-) functional groups.
  • Supplier Data : Cross-reference COA with in-house validation .

How can transport mechanisms of L-Cystathionine (dihydrochloride) across cellular membranes be characterized?

Q. Advanced

  • Radiolabeling : Use ¹⁴C-labeled L-Cystathionine to track uptake kinetics in polarized cells (e.g., Caco-2).
  • Inhibitor Studies : Apply transporter blockers (e.g., BCH for LAT1) to identify carrier-mediated pathways.
  • Membrane Vesicles : Isolate brush-border membranes for in vitro uptake assays .

What experimental designs minimize artifacts when studying L-Cystathionine (dihydrochloride) in in vivo models?

Q. Advanced

  • Dosing Regimens : Administer via intraperitoneal injection (10–50 mg/kg) to bypass gut microbiota interference.
  • Tissue Sampling : Flash-freeze organs (liver, kidney) in liquid N₂ to preserve metabolite integrity.
  • Control Groups : Include methionine-restricted diets to isolate transsulfuration pathway effects .

How can researchers validate the specificity of L-Cystathionine (dihydrochloride) in enzyme-linked assays?

Q. Advanced

  • Negative Controls : Use enzyme-deficient mutants (e.g., CBS⁻/⁻ mice) or competitive inhibitors (e.g., aminooxyacetate).
  • Isotope Tracing : Supplement with ¹³C-methionine to track sulfur incorporation into downstream metabolites (e.g., taurine).
  • Cross-Validation : Compare results across orthogonal methods (e.g., enzymatic vs. MS-based assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.